2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Description
2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its molecular formula is C₁₁H₁₁NO₂S, with a formal charge of 0 and a molecular weight of 221.27 g/mol . The compound features a 4-methylphenyl substituent at the 2-position of the thiazolidine ring and a carboxylic acid group at the 4-position. This structural configuration influences its physicochemical properties, including solubility, stability, and biological activity.
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRWLFRKMUVNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986210 | |
| Record name | 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67189-37-1 | |
| Record name | 4-Thiazolidinecarboxylic acid, 2-(p-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-methylbenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The general reaction scheme is as follows:
Formation of Schiff Base: 4-Methylbenzaldehyde reacts with cysteine in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes intramolecular cyclization to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Industrial Production
In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors are often used to maintain controlled reaction conditions.
Chemistry
2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:
- Oxidation : Leading to sulfoxides or sulfones.
- Reduction : Converting the carboxylic acid group to an alcohol.
- Substitution Reactions : Such as electrophilic substitution on the aromatic ring.
Biology
Research indicates that this compound exhibits potential biological activities , particularly:
- Antimicrobial Properties : Studies have shown that it has antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound's structure allows it to modulate biological pathways related to inflammation.
Medicine
The compound is being investigated for its potential therapeutic effects, notably:
- Enzyme Inhibition : Preliminary studies suggest it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, which could lead to applications in cancer treatment .
- Therapeutic Development : Its diverse biological activities open avenues for developing new drugs targeting various diseases.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes due to its reactivity and ability to form derivatives that may have enhanced properties.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Versatile in oxidation, reduction, and substitution reactions |
| Biology | Antimicrobial activity | Effective against Staphylococcus aureus and E. coli |
| Medicine | Potential DHFR inhibitor | Possible applications in cancer therapy |
| Industry | New materials development | Useful in chemical processes due to reactivity |
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Thiazolidine-4-carboxylic acid derivatives are studied for diverse applications, including antimicrobial agents, antioxidants, and enzyme inhibitors. Below is a systematic comparison of 2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid with key analogs based on substituent effects, biological activity, and applications.
Antimicrobial Activity
- Nitro-Substituted Analogs: 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid exhibits superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), gram-positive (Bacillus subtilis), and gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae) strains. Its zone of inhibition (ZOI) is comparable to ciprofloxacin, a standard antibiotic .
- Chloro-Substituted Analogs: 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 5) shows moderate activity, suggesting electron-withdrawing groups (e.g., -NO₂ > -Cl) enhance antimicrobial potency .
- Methyl-Substituted Analogs: The 4-methylphenyl derivative lacks nitro or halogen groups, which may explain its lower antimicrobial efficacy compared to nitro- or chloro-substituted analogs. No direct activity data are available, but structural trends suggest reduced potency .
Antioxidant and Tyrosinase Inhibitory Activity
- Hydroxy-Substituted Analogs: 2-(2-Hydroxyphenyl)- and 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acids demonstrate significant antioxidant activity due to phenolic -OH groups, which scavenge free radicals. These derivatives also inhibit tyrosinase, a key enzyme in melanin synthesis .
- Methoxy-Substituted Analogs: 2-(2-Methoxyphenyl)- and 2-(4-methoxyphenyl)- derivatives show reduced antioxidant activity compared to hydroxylated analogs, as methoxy groups are less effective hydrogen donors .
- Methyl-Substituted Analogs: The 4-methylphenyl group, being non-polar, likely contributes to lower antioxidant activity but may improve lipid solubility for enhanced bioavailability .
Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |
|---|---|---|---|---|
| 2-(4-Methylphenyl)- derivative | -C₆H₄(CH₃) | 221.27 | Thiazolidine, -COOH | Moderate (hydrophobic) |
| 2-(4-Nitrophenyl)- derivative | -C₆H₄(NO₂) | 252.24 | Thiazolidine, -COOH, -NO₂ | Low (polar nitro group) |
| 2-(4-Hydroxyphenyl)- derivative | -C₆H₄(OH) | 223.25 | Thiazolidine, -COOH, -OH | High (polar hydroxyl) |
| 2-(4-Bromophenyl)- derivative | -C₆H₄(Br) | 288.16 | Thiazolidine, -COOH, -Br | Low (bulky halogen) |
Key Observations :
- Nitro and hydroxyl groups enhance polarity but reduce solubility in non-polar matrices.
- Methyl and bromo groups increase hydrophobicity, favoring membrane permeability .
Biological Activity
2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as MTCA, is a compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of MTCA, drawing on various research findings.
Chemical Structure and Properties
MTCA is characterized by a thiazolidine ring containing sulfur and nitrogen atoms, along with a carboxylic acid functional group. This configuration contributes to its unique chemical reactivity and biological properties. Its molecular formula is C11H13NOS2, with a molecular weight of approximately 225.29 g/mol .
1. Antioxidant Properties
MTCA exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals effectively, outperforming traditional antioxidants like ibuprofen in certain assays. In one study, MTCA demonstrated an EC50 value significantly lower than that of ibuprofen, indicating a higher potency in radical scavenging .
Table 1: Antioxidant Activity Comparison
| Compound | EC50 (µM) |
|---|---|
| This compound | 60.83 ± 0.86 |
| Ibuprofen | 773.67 ± 3.41 |
| Vitamin E (Control) | Not specified |
2. Enzyme Inhibition
MTCA has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition could lead to applications in cancer treatment by hindering the proliferation of cancerous cells . Further studies are needed to confirm these findings and explore the mechanisms involved.
3. Antimicrobial Activity
Preliminary studies suggest that MTCA possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings indicate its potential as an antimicrobial agent; however, more extensive research is necessary to elucidate the mechanisms of action and efficacy against different pathogens .
Case Studies
Several case studies have highlighted the biological significance of MTCA:
- Case Study 1 : A study investigated the effect of MTCA on oxidative stress in Trypanosoma cruzi, the causative agent of Chagas disease. The results suggested that MTCA could enhance cellular defense mechanisms against oxidative damage .
- Case Study 2 : Research on the enzyme inhibition properties of MTCA showed promising results in vitro, indicating that it could serve as a lead compound for developing new chemotherapeutic agents targeting DHFR .
Synthesis Methods
Various methods have been developed for synthesizing MTCA, focusing on optimizing yield and minimizing environmental impact. The synthesis typically involves the reaction of appropriate thioketones with carboxylic acids under controlled conditions to yield the desired thiazolidine derivative.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid?
- Methodological Answer : The synthesis of thiazolidine derivatives typically involves cyclization reactions. A plausible route includes:
Condensation : Reacting 4-methylbenzaldehyde with cysteine or a cysteine derivative to form a thiazolidine ring via Schiff base intermediates.
Cyclization : Using catalysts such as copper(I) iodide or palladium complexes (common in heterocyclic synthesis) under reflux conditions in solvents like dimethylformamide (DMF) or toluene .
Carboxylic Acid Formation : Oxidation or hydrolysis of a precursor ester group, followed by purification via recrystallization (e.g., using ethanol/water mixtures).
- Key Considerations : Optimize reaction time and temperature to avoid side products like oxazole derivatives, which may form under similar conditions .
Q. What characterization techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H and ¹³C NMR to confirm the thiazolidine ring (e.g., characteristic signals for CH₂-S at δ ~3.5 ppm) and aromatic protons (δ ~7.2 ppm for 4-methylphenyl) .
- IR : Stretching frequencies for carboxylic acid (O-H ~2500-3300 cm⁻¹, C=O ~1700 cm⁻¹) and C-S bonds (~700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical C₁₁H₁₃NO₂S: 231.07 g/mol).
- X-ray Crystallography : For definitive structural confirmation, as demonstrated for structurally related compounds like 2-(4-Methylphenyl)quinoline-4-carboxylic acid .
Q. What are the known or hypothesized biological activities of this compound?
- Methodological Answer : While direct data on this compound is limited, structurally similar thiazolidine derivatives exhibit:
- Antimicrobial Activity : Thiazolidine rings are known to disrupt bacterial cell walls. Testing against Gram-positive/negative strains via MIC assays is recommended .
- Enzyme Inhibition : Potential inhibition of proteases or dehydrogenases (e.g., via molecular docking studies using AutoDock Vina) .
- Cellular Toxicity : Preliminary cytotoxicity screening (e.g., MTT assay on HEK-293 or HeLa cells) to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer :
- Case Study : If NMR suggests a planar carboxylic acid group but X-ray data shows a twisted conformation, consider:
Dynamic Effects : Variable-temperature NMR to detect conformational flexibility.
Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare energy minima of proposed structures .
pH-Dependent Studies : Carboxylic acid protonation states can alter molecular geometry; conduct crystallography at varying pH .
- Reference : Similar discrepancies in 2-(4-Methylphenyl)quinoline-4-carboxylic acid were resolved by correlating computational and experimental data .
Q. What strategies optimize the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane/isopropanol mobile phases.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., (R)-BINOL) during cyclization to favor the desired enantiomer .
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis. For example, a positive Cotton effect at 220 nm may indicate R-configuration .
Q. How do substituents on the thiazolidine ring affect the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing :
Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, analyzing degradation via LC-MS.
Oxidative Stress : Expose to H₂O₂ (1–5 mM) to simulate in vivo oxidative environments .
- Structural Insights : The 4-methylphenyl group may enhance steric protection of the thiazolidine ring, reducing hydrolysis rates compared to unsubstituted analogs .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS to model interactions with nucleophiles (e.g., water, glutathione).
- Fukui Function Analysis : Identify electrophilic sites (e.g., the thiazolidine sulfur) using quantum chemical calculations (e.g., ORCA) .
- In Silico Metabolism Prediction : Tools like GLORY or MetaSite to predict Phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
